An In-depth Technical Guide to the Core Chemical and Physical Properties of Pyrazoloacridine
An In-depth Technical Guide to the Core Chemical and Physical Properties of Pyrazoloacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties, synthesis, and key signaling pathways of pyrazoloacridine, a heterocyclic compound with significant interest in medicinal chemistry, particularly in the field of oncology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
Pyrazoloacridine, specifically the well-studied derivative NSC 366140, is a complex molecule with distinct physicochemical characteristics that underpin its biological activity. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₅O₃ | [1] |
| Molecular Weight | 367.40 g/mol | [1] |
| Appearance | Solid | [1] |
| Boiling Point | 595.6°C at 760 mmHg (Calculated) | [1] |
| Melting Point | Not experimentally determined in the reviewed literature. | |
| Solubility | Soluble in DMSO (< 1 mg/mL) | [2] |
| pKa | Not experimentally determined in the reviewed literature. | |
| CAS Number | 99009-20-8 | [1] |
Experimental Protocols
The synthesis of pyrazoloacridines, including the clinically evaluated NSC 366140, involves a multi-step chemical process. The general synthetic route for 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines is outlined below.
General Synthesis of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines:
The synthesis commences with the preparation of 1-chloro-4-nitroacridones from appropriately substituted anilines. This intermediate is then condensed with a specific [(alkylamino)alkyl]hydrazine to yield the final pyrazoloacridine structure.[3] For NSC 366140, this would involve the use of 1-((3-(dimethylamino)propyl)amino)hydrazine.
A detailed experimental protocol, based on generalized procedures for similar compounds, is as follows:
-
Synthesis of 1-chloro-4-nitroacridone intermediate:
-
A substituted aniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of a condensing agent and a suitable solvent.
-
The resulting N-phenylanthranilic acid is then cyclized using a dehydrating agent such as polyphosphoric acid or sulfuric acid to yield the 1-chloro-4-nitroacridone.
-
The product is isolated and purified by recrystallization or column chromatography.
-
-
Synthesis of the final pyrazoloacridine compound (e.g., NSC 366140):
-
The 1-chloro-4-nitroacridone is refluxed with an excess of the desired [(alkylamino)alkyl]hydrazine (e.g., 1-((3-(dimethylamino)propyl)amino)hydrazine) in a high-boiling point solvent such as ethanol or pyridine.
-
The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography on silica gel to afford the pure pyrazoloacridine product.
-
Signaling Pathways and Mechanism of Action
Pyrazoloacridine exerts its biological effects through the modulation of critical cellular pathways, primarily those involved in DNA topology and cell cycle regulation.
Dual Inhibition of Topoisomerase I and II
The principal mechanism of action of pyrazoloacridine is the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2). Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA covalent complex (cleavable complex), pyrazoloacridine prevents the re-ligation of the DNA strands after they have been cleaved by the topoisomerases. This leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis.[2]
Induction of Cell Cycle Arrest
Pyrazoloacridine has been shown to cause cell cycle arrest at the G1 and G2 phases. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The arrest is a cellular response to the DNA damage induced by the compound.
Inhibition of DNA Repair
A significant aspect of pyrazoloacridine's activity, particularly in combination therapies, is its ability to inhibit DNA repair mechanisms. Specifically, it has been observed to inhibit the removal of platinum-DNA adducts, which are the cytotoxic lesions formed by cisplatin. This inhibition potentiates the efficacy of platinum-based chemotherapy.
